molecular formula C21H31F B1330459 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene CAS No. 82832-27-7

1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene

Cat. No.: B1330459
CAS No.: 82832-27-7
M. Wt: 302.5 g/mol
InChI Key: IKODGORUTZMKPL-UHFFFAOYSA-N
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Description

1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene is a synthetic organic compound with the molecular formula C23H35F. It is structurally related to cloperastine, an antitussive and antiallergic drug, and acts as a histamine H1 receptor antagonist. This compound is often used in organic synthesis and as an intermediate in the production of other chemical compounds .

Preparation Methods

The synthesis of 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-propylcyclohexyl bromide with 4-fluorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The cyclohexyl rings can undergo oxidation to form ketones or reduction to form alkanes.

    Hydrogenation: The compound can be hydrogenated to saturate any double bonds present in the cyclohexyl rings.

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly its role as a histamine H1 receptor antagonist.

    Medicine: Investigated for its potential therapeutic applications, including its antitussive and antiallergic properties.

    Industry: Utilized in the production of liquid crystal materials and other specialized chemical products.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene involves its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, a compound involved in allergic reactions and inflammation. This antagonistic effect helps reduce symptoms associated with allergies and other histamine-related conditions.

Comparison with Similar Compounds

1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene is unique due to its specific structural features and functional groups. Similar compounds include:

    1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene: Another fluorinated compound with similar cyclohexyl groups.

    3,4-Difluoro-4’-[trans-4-propylcyclohexyl]biphenyl: A biphenyl derivative with fluorine and propylcyclohexyl groups.

    2,3-Difluoro-1-propoxy-4-[trans-4-propylcyclohexyl]benzene: A difluorinated benzene derivative with propylcyclohexyl groups.

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical properties and applications.

Properties

IUPAC Name

1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h12-19H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKODGORUTZMKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342134
Record name 1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82832-27-7
Record name 1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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